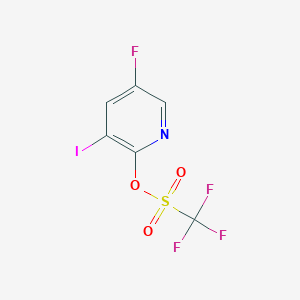

5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate

Beschreibung

5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate (CAS: 1261365-53-0) is a fluorinated pyridine derivative with a molecular formula of C₆H₂F₄INO₃S and a molecular weight of 371.05 g/mol . It features a trifluoromethanesulfonate (triflate) group at position 2, a fluorine substituent at position 5, and an iodine atom at position 2. This compound is recognized for its utility in cross-coupling reactions, where the triflate group acts as a highly reactive leaving group, and the iodine atom facilitates further functionalization via halogen exchange . Notably, it is listed in catalogs with a purity of 95+% but is currently marked as discontinued by suppliers like CymitQuimica .

Eigenschaften

IUPAC Name |

(5-fluoro-3-iodopyridin-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4INO3S/c7-3-1-4(11)5(12-2-3)15-16(13,14)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMROSXFLPQCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)OS(=O)(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4INO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501147799 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 5-fluoro-3-iodo-2-pyridinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501147799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-53-0 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 5-fluoro-3-iodo-2-pyridinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 5-fluoro-3-iodo-2-pyridinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501147799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Triflation of 5-Iodo-2-hydroxypyridine

A well-documented method involves treating 5-iodo-2-hydroxypyridine with triflic anhydride in an anhydrous pyridine solution at low temperature (0–25 °C), followed by stirring at ambient temperature for extended periods (up to 16 hours). This reaction converts the hydroxy group into the triflate ester, yielding the desired 5-iodopyridin-2-yl trifluoromethanesulfonate with high efficiency.

- Reaction conditions:

- Reagents: 5-iodo-2-hydroxypyridine, triflic anhydride (Tf2O), anhydrous pyridine.

- Temperature: Addition at 0 °C, then stirring at room temperature (~25 °C).

- Time: 16 hours.

- Workup:

- Concentration under reduced pressure.

- Extraction with water and pentane.

- Sequential washing with water, 1 M sodium bisulfate (NaHSO4), water, and brine.

- Drying over anhydrous agents and concentration.

- Purification: Typically by flash chromatography or recrystallization.

- Yield: Approximately 81% isolated yield reported.

- Characterization: Confirmed by ^1H NMR, ^13C NMR, and other spectral data.

This method is described in detail in the supporting information of recent publications and is considered a standard approach for preparing aryl triflates from hydroxy-substituted iodopyridines.

Alternative Approaches and Starting Materials

- Preparation can also start from 5-bromopyridin-2-ol derivatives, which are triflated under similar conditions to yield 5-bromopyridin-2-yl trifluoromethanesulfonate, a close analog. Subsequent halogen exchange reactions (e.g., bromine to iodine) can be employed if required.

- The use of pyridine bases such as triethylamine in dichloromethane solvent systems has been reported for related triflation reactions, although pyridine itself is preferred for its dual role as base and solvent.

Reaction Scheme Summary

Summary and Recommendations

The preparation of this compound is best achieved by triflation of 5-iodo-2-hydroxypyridine with triflic anhydride in anhydrous pyridine at low temperature followed by ambient temperature stirring. This method provides high yields and purity suitable for further synthetic applications. Alternative routes via bromopyridinyl triflates and halogen exchange exist but may require additional steps. The described protocols are supported by multiple peer-reviewed sources and provide a reliable foundation for synthetic chemists working with heteroaryl triflates.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group, which is a good leaving group.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, facilitated by the iodine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Cross-Coupling Reactions: Palladium catalysts are commonly used, along with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Major Products:

Substitution Reactions: Products include substituted pyridines where the trifluoromethanesulfonate group is replaced by the nucleophile.

Coupling Reactions: Products include biaryl compounds and other complex structures formed through the coupling of the pyridine ring with various aryl or vinyl groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate has diverse applications across multiple fields:

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly for the preparation of biologically active molecules and pharmaceuticals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of trifluoromethanesulfonate with nucleophiles like amines or alcohols. | Fluoropyridinyl amines or alcohols |

| Cross-Coupling Reactions | Participation in Suzuki or Heck reactions to form carbon-carbon bonds. | Biaryl compounds |

Medicinal Chemistry

The compound is utilized in the development of fluorinated analogs of drugs, enhancing their pharmacological properties. The incorporation of fluorine is known to improve metabolic stability and bioavailability.

Case Study : Research has demonstrated that derivatives of this compound exhibit potential as inhibitors for specific enzymes involved in disease pathways, highlighting its relevance in drug discovery.

The biological activity of this compound is attributed to its electrophilic nature, allowing it to interact with various biological macromolecules:

- Enzyme Inhibition : It has been shown to covalently modify active site residues in enzymes, leading to inhibition.

- Receptor Modulation : The compound may influence neurotransmitter receptor activity, providing insights into neurodegenerative disease mechanisms.

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate primarily involves its role as a reactive intermediate in organic synthesis. The trifluoromethanesulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-heteroatom bonds . The iodine atom enables cross-coupling reactions, allowing for the construction of complex molecular architectures .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following compounds share structural similarities with 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate , differing primarily in substituents at positions 3 and 3. These variations significantly impact their physicochemical properties, reactivity, and applications.

Substituent Analysis and Molecular Properties

| Compound Name | Substituent (Position 5) | Substituent (Position 3) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| This compound | Fluorine | Iodine | C₆H₂F₄INO₃S | 371.05 | 1261365-53-0 |

| 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate | Chlorine | Iodine | C₆H₂ClF₃INO₃S | 387.50 | 1261365-87-0 |

| 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate | Trifluoromethyl | Iodine | C₇H₂F₆INO₃S | Not reported | Not reported |

Key Observations :

- Steric and Electronic Differences : Chlorine in the 5-chloro analog is bulkier and less electronegative than fluorine, which may reduce its compatibility in sterically sensitive reactions .

- Iodine as a Leverage Point : All three compounds retain iodine at position 3, enabling Suzuki-Miyaura or Ullmann couplings for further derivatization .

Pricing and Availability

| Compound Name | Catalog Price (1 g) | Supplier Status |

|---|---|---|

| This compound | $500 | Discontinued |

| 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate | $500 | Available |

- Discontinuation Factors : The discontinuation of the 5-fluoro derivative may relate to challenges in fluorine introduction during synthesis or reduced demand compared to chloro analogs .

- Cost Parity : Despite differences in substituents, both fluoro and chloro derivatives are priced identically, suggesting comparable production costs .

Reactivity and Application Potential

Cross-Coupling Reactions :

- The 5-fluoro derivative’s iodine atom is advantageous for palladium-catalyzed couplings, but fluorine’s stability may limit further functionalization at position 4.

- The 5-chloro analog’s chlorine substituent offers a balance between reactivity and stability, making it suitable for sequential modifications .

Pharmaceutical Relevance :

- Fluorine’s small size and high electronegativity enhance metabolic stability and bioavailability, favoring the 5-fluoro compound in drug discovery. Conversely, the trifluoromethyl group in the third compound could improve lipophilicity and target binding .

Material Science :

- Triflate-containing pyridines are precursors for conductive polymers or metal-organic frameworks (MOFs), where electronic properties are tunable via substituent choice .

Biologische Aktivität

5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate is a fluorinated pyridine derivative with notable biological and chemical properties. Its unique structure, characterized by the presence of both fluorine and trifluoromethanesulfonate groups, enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and drug development.

- Molecular Formula : C₆H₂F₄INO₃S

- Molecular Weight : 371.05 g/mol

- Structure : The compound features a pyridine ring substituted at the 3-position with iodine and at the 2-position with a trifluoromethanesulfonate group, which significantly influences its electrophilic nature.

The mechanism of action of this compound primarily involves its role as an electrophile in organic synthesis. The trifluoromethanesulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds. This property is exploited in synthesizing more complex biologically active molecules, including pharmaceutical intermediates.

Biological Applications

This compound has been identified as a valuable building block in the synthesis of:

- Pharmaceuticals : It is utilized in developing fluorinated analogs of biologically active compounds, enhancing their pharmacokinetic properties.

- Agrochemicals : The compound's reactivity allows for the creation of novel agrochemical agents with improved efficacy.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds derived from this compound. For instance, derivatives were tested against various cancer cell lines, demonstrating selective cytotoxicity. Notably, certain derivatives exhibited enhanced potency against melanoma cells by inducing oxidative stress and apoptosis through reactive oxygen species (ROS) generation .

Synthesis of Biologically Active Molecules

A study highlighted the synthesis of novel proteasome inhibitors incorporating the this compound scaffold. These compounds showed promising activity against Leishmania donovani, suggesting potential applications in treating parasitic infections .

Comparative Analysis

The biological activity and reactivity of this compound can be compared to similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| 5-Fluoro-pyridin-2-yl trifluoromethanesulfonate | C₆H₄F₃NO₃S | Moderate | Lacks iodine; less reactive |

| 5-Fluoro-3-chloropyridin-2-yl trifluoromethanesulfonate | C₆H₄ClF₃NO₃S | Low | Chlorine substitution reduces activity |

| 5-Iodo-pyridin-2-yl trifluoromethanesulfonate | C₆H₄F₃INO₃S | High | Similar structure; higher reactivity due to iodine |

Q & A

Q. What are the key synthetic routes for preparing 5-fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or sulfonation reactions. For example, trifluoromethanesulfonyl groups are introduced by reacting pyridine derivatives with triflic anhydride under controlled conditions. Key steps include:

- Use of anhydrous tetrahydrofuran (THF) as a solvent to minimize hydrolysis of reactive intermediates .

- Monitoring reaction progress via thin-layer chromatography (TLC) to ensure completion .

- Purification via column chromatography to isolate the product from byproducts like triethylammonium chloride salts . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) and temperature (room temperature for 3 days in one protocol) to maximize yield .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : - and -NMR are critical for confirming the substitution pattern on the pyridine ring and verifying triflate group integration. For similar triflate salts, distinct peaks for fluorine and iodine environments are observed in the - and -NMR spectra .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (M.W. 371.05) and isotopic patterns due to iodine .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or regioselectivity, though this requires high-purity crystals .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions compared to halogenated analogs (e.g., 5-chloro derivatives)?

The iodine atom enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura or Ullmann reactions) due to its lower electronegativity and larger atomic radius compared to chlorine. For example:

- Reactivity Comparison :

| Halogen (X) | Bond Dissociation Energy (kcal/mol) | Coupling Efficiency (%) |

|---|---|---|

| I | ~55 | >85 |

| Cl | ~81 | ~60 |

| Data inferred from analogous pyridine systems . |

Q. What contradictions exist in reported synthetic yields, and how can they be resolved methodologically?

Discrepancies in yields (e.g., 60–90% across studies) often arise from:

- Moisture Sensitivity : Triflate groups are prone to hydrolysis; strict anhydrous conditions (e.g., Schlenk techniques) improve reproducibility .

- Catalyst Selection : Palladium vs. copper catalysts in cross-coupling may lead to divergent outcomes. Systematic screening of catalysts (e.g., Pd(PPh) vs. CuI) and ligands (e.g., bipyridine) is recommended .

- Byproduct Formation : Column chromatography with gradient elution (hexane/ethyl acetate) effectively separates target compounds from iodinated byproducts .

Q. How can computational methods predict the regioselectivity of triflate substitution in fluoropyridine systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict substitution patterns. Key findings include:

- Electron-withdrawing groups (e.g., -CF) stabilize intermediates in meta positions, directing substitution to the 2- or 6-positions .

- Solvent effects (e.g., polar aprotic solvents like DMF) lower activation energy by stabilizing charged intermediates .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

- Skin/Corrosion Hazard : Classified as Skin Corr. 1B under GHS due to the triflate group; use nitrile gloves and fume hoods .

- Environmental Risk : WGK 3 (highly hazardous to water); waste must be neutralized before disposal .

- Thermal Stability : Avoid heating above 150°C to prevent decomposition into toxic iodine vapors .

Q. How can researchers address solubility challenges in reaction design?

The compound’s limited solubility in polar solvents is mitigated by:

- Using mixed solvents (e.g., THF/DCM 1:1) .

- Sonication or heating (≤40°C) to pre-dissolve the compound before reaction initiation .

Applications in Academic Research

Q. What role does this compound play in synthesizing fluorinated bioactive molecules?

It serves as a versatile intermediate for:

Q. How is it used in mechanistic studies of triflate-mediated reactions?

Kinetic isotope effect (KIE) studies with deuterated analogs (e.g., DO quenching) reveal whether pathways are stepwise (triflate dissociation) or concerted .

Q. Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.